molecular formula C23H20N4O B2497290 2-((3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile CAS No. 882223-43-0

2-((3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile

Cat. No.: B2497290
CAS No.: 882223-43-0
M. Wt: 368.44
InChI Key: DHQLZSQZRGLGTF-UHFFFAOYSA-N
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Description

2-((3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile is a heterocyclic compound with a complex structure

Preparation Methods

The synthesis of 2-((3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile typically involves a multi-step process The starting materials are often commercially available or can be synthesized using standard organic synthesis techniquesThe reaction conditions usually involve the use of solvents such as ethanol or acetonitrile, and catalysts like potassium hydroxide .

Chemical Reactions Analysis

2-((3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile can undergo various chemical reactions, including:

Scientific Research Applications

2-((3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 2-((3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile include other pyrazole derivatives and compounds with similar functional groups. These compounds may share some properties but differ in their specific activities and applications. For example, febuxostat is a related compound used as a xanthine oxidase inhibitor for the treatment of gout . The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O/c1-17(2)16-28-22-10-8-19(9-11-22)23-20(12-18(13-24)14-25)15-27(26-23)21-6-4-3-5-7-21/h3-12,15,17H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQLZSQZRGLGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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